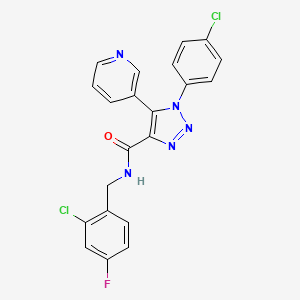

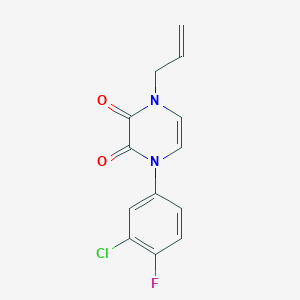

1-(3-Chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(3-Chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione” is a pyrazine derivative. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . The presence of chloro and fluoro groups on the phenyl ring and a prop-2-enyl group attached to the pyrazine ring could potentially influence the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazine ring, possibly through a condensation reaction or a cyclization reaction. The chloro and fluoro groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The phenyl ring with chloro and fluoro substituents and the prop-2-enyl group would be attached to the pyrazine ring .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present in the molecule. The pyrazine ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The chloro and fluoro groups on the phenyl ring might also influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrazine ring, the halogenated phenyl ring, and the prop-2-enyl group could affect properties like polarity, solubility, boiling point, and melting point .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(3-Chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione, focusing on six unique fields:

Pharmaceutical Development

1-(3-Chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione has shown potential as a tyrosinase inhibitor . Tyrosinase is an enzyme involved in melanin production, and its inhibitors are valuable in treating skin pigmentation disorders and neurodegenerative diseases like Parkinson’s . The compound’s structure, particularly the 3-chloro-4-fluorophenyl moiety, enhances its inhibitory activity, making it a promising candidate for pharmaceutical applications targeting these conditions .

Antifungal Agents

This compound has been investigated for its antifungal properties, particularly against Aspergillus fumigatus , a pathogen responsible for pulmonary aspergillosis . The presence of the 3-chloro-4-fluorophenyl group contributes to its efficacy in inhibiting fungal growth, making it a potential candidate for developing new antifungal medications .

Cosmetic Industry

Due to its ability to inhibit tyrosinase, 1-(3-Chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione is also explored in the cosmetic industry for skin lightening and anti-aging products . By reducing melanin production, it can help in formulating products that address hyperpigmentation and promote an even skin tone.

Agricultural Applications

The compound’s antifungal properties extend to agricultural uses, where it can be employed as a fungicide to protect crops from fungal infections . This application is particularly important for ensuring crop health and yield, especially in regions prone to fungal diseases.

Neuroprotective Agents

Research suggests that tyrosinase inhibitors like 1-(3-Chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione may have neuroprotective effects . By inhibiting tyrosinase, these compounds can potentially reduce the oxidative stress associated with neurodegenerative diseases, offering a new avenue for therapeutic development.

Chemical Synthesis

In the field of chemical synthesis, this compound serves as a building block for creating more complex molecules . Its unique structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O2/c1-2-5-16-6-7-17(13(19)12(16)18)9-3-4-11(15)10(14)8-9/h2-4,6-8H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHBKRXGGPUVBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CN(C(=O)C1=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2616940.png)

![3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2616941.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2616942.png)

![N-(4-(tert-butyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2616944.png)

![4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B2616948.png)

![N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2616950.png)